molecular formula C6H8ClF3N4 B023808 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 762240-92-6

3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Número de catálogo: B023808
Número CAS: 762240-92-6
Peso molecular: 228.60 g/mol
Clave InChI: AQCSCRYRCRORET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (hereafter referred to as the target compound) is a bicyclic heterocyclic compound featuring a fused triazolo-pyrazine core substituted with a trifluoromethyl (-CF₃) group. Its hydrochloride salt form enhances solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for the antidiabetic drug sitagliptin . The compound’s molecular formula is C₆H₈ClF₃N₄, with a molecular weight of 228.60 g/mol . Key structural attributes include:

  • Triazolo[4,3-a]pyrazine core: A nitrogen-rich bicyclic system contributing to hydrogen-bonding interactions in biological targets.
  • Trifluoromethyl group: Enhances lipophilicity, metabolic stability, and binding affinity.
  • Hydrochloride salt: Improves crystallinity and aqueous solubility.

The compound is synthesized via multistep reactions starting from ethyl trifluoroacetate, involving hydrazine derivatives, cyclization with phosphorus oxychloride, and final acid-mediated recyclization . Industrial routes achieve yields up to 58–99% with ≥98% purity .

Propiedades

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4.ClH/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5;/h10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCSCRYRCRORET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474800
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762240-92-6
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762240-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0762240926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-(1,2,4)TRIAZOLO(4,3-A)PYRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0OF5KV5KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Actividad Biológica

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and anticancer activities, along with other potential therapeutic effects.

  • Molecular Formula : C6_6H8_8ClF3_3N4_4
  • Molecular Weight : 228.60 g/mol
  • CAS Number : 762240-92-6
  • IUPAC Name : 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. The compound has been evaluated against various bacterial strains using the microbroth dilution method. Key findings include:

  • Activity Against Gram-positive and Gram-negative Bacteria : The compound showed moderate to good antibacterial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 16 μg/mL), comparable to standard antibiotics like ampicillin .
  • Structure-Activity Relationship (SAR) : The presence of an indole moiety in derivatives enhanced antibacterial effects. Compounds with longer alkyl chains also exhibited superior activity compared to aromatic groups .
CompoundTarget BacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

Anticancer Activity

The anticancer potential of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has been explored in various studies:

  • Cell Line Studies : In vitro studies on HT-29 colorectal cancer cells indicated that the compound induced apoptosis via the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl-2), leading to the activation of Caspase 3 .
  • IC50 Values : The estimated IC50 range for the compound was found to be between 6.587 to 11.10 µM against HT-29 cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antibacterial Mechanism : It is hypothesized that triazolo[4,3-a]pyrazine derivatives may interact with DNA gyrase and topoisomerase IV in bacteria. This interaction disrupts DNA replication and transcription processes .
  • Anticancer Mechanism : The induction of apoptosis through mitochondrial pathways suggests that the compound may influence intracellular signaling pathways related to cell survival and death .

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • A study focusing on the synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives reported promising results in both antibacterial and anticancer assays. These findings support further exploration into their clinical applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of triazolo-pyrazine derivatives. Below is a detailed comparison with analogs, focusing on synthesis , physicochemical properties , and biological activity .

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to non-salt analogs (e.g., 1c) .
  • Thermal stability : The target compound decomposes at 138°C , while methyl-substituted analogs (1b) show similar stability .
  • Molecular weight : The trifluoromethyl group increases molecular weight (228.60 g/mol) compared to methyl-substituted analogs (1b: 221.63 g/mol) .

Key Research Findings

Role of the trifluoromethyl group : The -CF₃ group in the target compound significantly enhances metabolic stability and binding to hydrophobic pockets in enzymes, as evidenced by its superior antimicrobial and DPP-4 inhibitory activity compared to -CH₃ analogs .

Salt formation : Hydrochloride salts improve bioavailability. For example, sitagliptin’s phosphate salt achieves 87% oral bioavailability, partly due to enhanced solubility from salt formation .

Industrial scalability : Optimized routes for the target compound (e.g., using POCl₃ for cyclization) reduce reaction times to <8 hours, making it cost-effective for large-scale production .

Métodos De Preparación

Reaction Overview

The method described in CN102796104A involves three sequential steps: hydrazine-mediated cyclization, trifluoroacetylation, and catalytic hydrogenation.

Step 1: Formation of Intermediate 2

Ethanol and hydrazine hydrate are heated to 58°C, followed by the dropwise addition of 2-chloropyrazine. The reaction proceeds at 60–61°C for 15 hours. After pH adjustment to 6 using sodium hydroxide, the mixture is extracted with methylene chloride/isopropanol (20–30°C) and purified via methyl tert-butyl ether (MTBE) recrystallization. Intermediate 2 is obtained with 93.30% HPLC purity.

Step 2: Trifluoroacetylation to Intermediate 4

Chlorobenzene and trifluoroacetic anhydride are cooled to 0°C, followed by the addition of Intermediate 2. Methanesulfonic acid is introduced at 50°C, and the mixture undergoes reflux to distill trifluoroacetic acid. After 42 hours at 110°C and 60 hours at 100°C, the product is neutralized with sodium acetate, washed with ammonia, and purified via silica gel chromatography. Intermediate 4 achieves 99.1% HPLC purity.

Step 3: Hydrogenation to Final Product

Intermediate 4 is hydrogenated in a high-pressure reactor with 10% palladium/carbon under 4 bar hydrogen pressure. The crude product is treated with ethanolic hydrogen chloride, yielding the target compound as a white crystalline solid with 99.3% HPLC purity.

Key Data:

ParameterStep 1Step 2Step 3
Temperature (°C)60–61110–10023–25
Reaction Time (hours)151024.5
Purity (HPLC)93.30%99.10%99.30%

One-Pot Synthesis Method

Reaction Design

CN105017260B outlines a streamlined approach to bypass intermediate isolation, reducing waste and operational complexity.

Step 1: One-Pot Formation of 1-Trifluoroacetyl-2-piperazinone

2-Chloroethylamine hydrochloride reacts with trifluoroacetic anhydride and glycine ethyl ester hydrochloride in the presence of an inorganic base (e.g., potassium carbonate). The mixture undergoes sequential amidation, substitution, and cyclization at 80–110°C to form 1-trifluoroacetyl-2-piperazinone.

Step 2: Hydrazone Formation and Cyclization

Hydrazine hydrate is added to the reaction vessel, facilitating hydrazone formation. Hydrochloric acid initiates azeotropic dehydration under reflux, followed by reduced-pressure distillation to yield the target compound. Recrystallization with ethanol-activated carbon produces a white solid with >99% purity.

Advantages Over Conventional Method:

  • Eliminates palladium-catalyzed hydrogenation, reducing catalyst costs.

  • Avoids phosphorus-containing reagents, enhancing environmental compliance.

  • Total yield reaches 54%, comparable to the three-step method.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The three-step method achieves higher intermediate purity (99.1% vs. 95% in one-pot) but requires specialized equipment for high-pressure hydrogenation. The one-pot method simplifies purification but demands precise temperature control during cyclization.

Environmental and Economic Considerations

FactorThree-Step MethodOne-Pot Method
Solvent ConsumptionHigh (MTBE, chlorobenzene)Moderate (toluene)
Catalyst CostHigh (Pd/C)None
Byproduct GenerationMinimalTrace hydrazine derivatives
Industrial AdaptabilitySuitable for large-scalePreferred for pilot plants

Challenges in Industrial Production

Purification Limitations

Both methods rely on recrystallization for final purification, which may limit throughput. Advanced techniques like continuous crystallization or membrane filtration could address this bottleneck.

Stability of Intermediates

Intermediate 4 in the three-step method is hygroscopic, requiring inert atmosphere handling. The one-pot method’s 1-trifluoroacetyl-2-piperazinone exhibits better stability but is sensitive to hydrolysis .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization of trifluoroacetohydrazide intermediates with substituted ethylenediamines under acidic conditions. For example, compound 1b (a structural analog) was prepared by refluxing 4b (precursor) with 37% HCl in methanol, followed by vacuum distillation to yield 99% product . Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of trifluoroacetohydrazide to diamine), solvent choice (methanol for solubility), and reaction time (24–48 hours). Lower yields (e.g., 67% for 4a ) may arise from incomplete cyclization or side reactions; purification via column chromatography (C18, ACN:H2O mobile phase) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For 1b , 1H^1H-NMR reveals pyrazine ring protons as multiplet signals at δ 3.2–4.1 ppm, while the trifluoromethyl group appears as a singlet in 19F^{19}F-NMR at δ -63 ppm . Infrared (IR) spectroscopy confirms C-F stretches near 1150 cm1^{-1}. HRMS data (e.g., m/z 249.0821 for [M+H]+^+) validates molecular formula C7_7H9_9F3_3N4_4Cl . Discrepancies in integration ratios (e.g., aromatic vs. aliphatic protons) may indicate impurities or tautomeric forms.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazine ring) affect the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Substituents like methyl or phenyl groups at position 8 (1b and 1c ) alter solubility and stability. For instance, 1c (8-phenyl derivative) exhibits reduced aqueous solubility compared to 1b due to hydrophobic interactions . In pharmacological studies, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced metabolic stability in cytochrome P450 assays . Computational modeling (e.g., DFT for charge distribution) and logP measurements can rationalize these trends.

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer : Residual solvents (e.g., methanol) or unreacted intermediates (e.g., hydrazides) are common impurities. Reverse-phase HPLC with UV detection (254 nm) using a C18 column and ACN:H2O (5:95) mobile phase achieves baseline separation (retention time: 2.1 min for the parent compound) . For trace metal analysis, ICP-MS with a detection limit of 0.1 ppb is recommended. Discrepancies between theoretical and observed purity (e.g., 95% vs. 99%) may stem from hygroscopicity or degradation during storage .

Q. How can contradictory data in the literature regarding this compound’s stability be reconciled?

  • Methodological Answer : Stability variations arise from differences in storage conditions (e.g., refrigeration vs. ambient temperature) and counterion effects. For example, the hydrochloride salt (1a ) is hygroscopic and degrades at >40°C, while freebase analogs are more stable . Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation products (e.g., hydrolyzed triazole rings). Conflicting NMR data may reflect solvent polarity effects on tautomerism; deuterated DMSO vs. CDCl3_3 can resolve such ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Reactant of Route 2
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.